Differential Inhibitory Activity of 2-Amino-4,6-dichlorobenzaldehyde Against Human VAP-1 and ALDH3A1 Targets
2-Amino-4,6-dichlorobenzaldehyde demonstrates distinct and quantifiable inhibitory activity against two human therapeutic targets: Vascular Adhesion Protein-1 (VAP-1) and Aldehyde Dehydrogenase 3A1 (ALDH3A1). In a biochemical assay with human recombinant VAP-1, the compound exhibited an IC50 of 290 nM [1]. In a separate study, it inhibited human ALDH3A1-mediated oxidation of benzaldehyde with an IC50 of 2100 nM [2]. These values provide a quantitative benchmark for this specific scaffold in these enzyme systems.
| Evidence Dimension | Inhibitory potency (IC50) |
|---|---|
| Target Compound Data | VAP-1 IC50 = 290 nM; ALDH3A1 IC50 = 2100 nM |
| Comparator Or Baseline | No direct comparator data for close structural analogs are available in the same assay. |
| Quantified Difference | Not applicable; quantitative baseline for the target compound established. |
| Conditions | VAP-1: Human recombinant enzyme transfected in CHO cells, using 2,4-dichlorophenol/benzylamine substrate, 30 min incubation. ALDH3A1: Human enzyme, benzaldehyde substrate, 1 min preincubation, spectrophotometric analysis. |
Why This Matters
These quantitative activity values allow researchers to assess the suitability of 2-amino-4,6-dichlorobenzaldehyde as a starting point for medicinal chemistry campaigns targeting VAP-1 or ALDH3A1.
- [1] BindingDB. (n.d.). BDBM50495408 (CHEMBL3110304). Inhibitory activity against human VAP-1. Database Entry. View Source
- [2] BindingDB. (n.d.). BDBM50447072 (CHEMBL1890994). Inhibitory activity against human ALDH3A1. Database Entry. View Source
